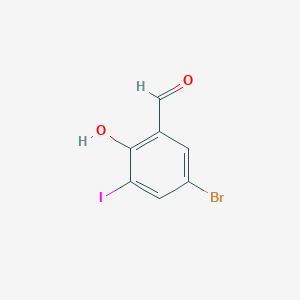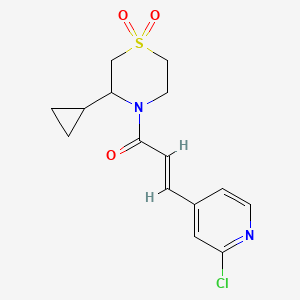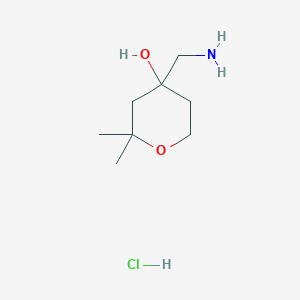
4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its physical appearance .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Biomass Conversion and Polymer Production
Research indicates that derivatives of hydroxymethylfurfural (HMF), a compound related to 4-(Aminomethyl)-2,2-dimethyloxan-4-ol; hydrochloride, have significant potential in replacing non-renewable hydrocarbon sources. These derivatives can be used in producing polymers, functional materials, and even fuels from plant biomass. The versatility of these compounds underscores their importance in future chemical industries aiming for sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Toxicology and Herbicide Analysis
Studies on environmental toxicology have shown the widespread presence and potential ecological impacts of various herbicides and pollutants, including compounds similar to 4-(Aminomethyl)-2,2-dimethyloxan-4-ol; hydrochloride. For instance, research on the toxicity of 2,4-D herbicide provides insights into the environmental fate and toxicological effects of chemical agents, which could be relevant for assessing related compounds' environmental impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Synthesis and Material Science
The synthesis and application potential of various xylan derivatives have been explored, demonstrating the chemical's role in creating novel biopolymer ethers and esters. These compounds have specific properties based on their functional groups, substitution degree, and pattern, which could be relevant for materials science and engineering, including drug delivery applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Biochemical and Pharmacological Applications
Research has also delved into the health benefits of certain phytosterols, exploring their disease prevention potential and involvement in the endogenous cannabinoid system (ECS). This area of study might offer insights into the biochemical and pharmacological applications of 4-(Aminomethyl)-2,2-dimethyloxan-4-ol; hydrochloride and its derivatives (Zhang, Liu, Chang, Jin, Zhang, & Wang, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2)5-8(10,6-9)3-4-11-7;/h10H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAGCBDWCFEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CN)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2,2-dimethyloxan-4-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556672.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)
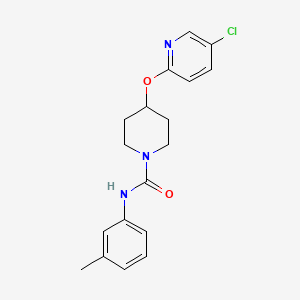

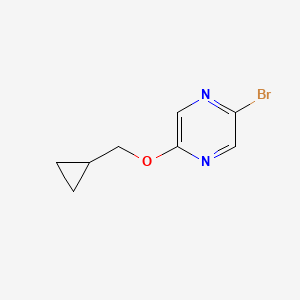

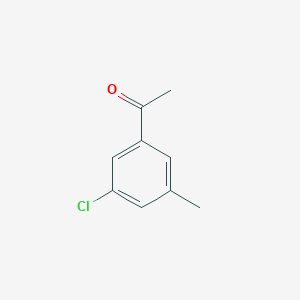
![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
